molecular formula C8H12O2 B2692473 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 2305252-88-2

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde

Cat. No. B2692473
CAS RN: 2305252-88-2
M. Wt: 140.182
InChI Key: CQWGOLOMMQCZAN-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is a chemical compound with the CAS Number: 2305252-88-2 . It has a molecular weight of 140.18 . The compound is stored at temperatures below -10°C and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at temperatures below -10°C .

Scientific Research Applications

Organocatalytic Applications

  • Constrained Beta-Proline Analogues in Organocatalytic Reactions : A study highlighted the preparation of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its catalytic potential in aldol reactions, demonstrating improved selectivity over monocyclic analogues due to the acid geometry in transition states, which plays a crucial role in enantioselectivity (Armstrong et al., 2009).

Synthesis of Bicyclic Amino Acid Derivatives

  • Aza-Diels-Alder Reactions in Aqueous Solution : The synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, showcasing a route for asymmetric cycloadditions yielding derivatives with high enantiomeric excesses (Waldmann & Braun, 1991).

Versatile Chiral Building Blocks

  • Enantiomerically Pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one : This compound is utilized as a chiral building block for the synthesis of terpenoids, eudesmanes, agarofurans, and norcarotenoids. The study outlines a method for preparing both optically pure enantiomers, highlighting its versatility in total synthesis (Guangzhe Yu, 2005).

Development of Backbone-Constrained Analogues

  • Backbone-Constrained γ-Amino Acid Analogues : Research communicates a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, starting from 4R-hydroxy-l-proline. This work is significant for creating analogues of FDA-approved drugs like baclofen and pregabalin, showcasing the chemical's role in developing therapeutically relevant compounds (Garsi et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H227, H315, H319, and H335 . These statements indicate that the compound may be combustible, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWGOLOMMQCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2305252-88-2
Record name 1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
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